(1S)-1-(furan-2-yl)ethan-1-amine hydrochloride
Description
Significance of Chiral Amines as Versatile Building Blocks and Synthons
Chiral amines are fundamental building blocks in the construction of a vast array of complex organic molecules. Their prevalence in natural products and biologically active compounds underscores their significance. These compounds serve as versatile synthons, which are molecular fragments that can be readily incorporated into a larger synthetic scheme. The amine functional group, with its basic and nucleophilic nature, participates in a wide range of chemical transformations, including amide bond formation, imine synthesis, and carbon-nitrogen bond-forming reactions. When this functionality is part of a chiral molecule, it allows for the introduction of a specific stereocenter, which is often crucial for the desired biological activity of the final product. The ability to selectively synthesize one enantiomer of a chiral amine is a key focus in asymmetric synthesis, as different enantiomers can have dramatically different physiological effects.
The Furan (B31954) Moiety in Chemical Synthesis: Reactivity and Functionalization Potential
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another key feature of the title compound. The furan moiety is not merely a passive scaffold but an active participant in a variety of chemical reactions. Its aromatic character allows for electrophilic substitution reactions, while it can also behave as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures. The oxygen atom in the ring influences its electronic properties, making it susceptible to both electrophilic attack and reactions involving the cleavage of the ring under certain conditions. This rich reactivity profile allows for a diverse range of functionalizations, enabling chemists to modify the furan core to tune the properties of the resulting molecules. The incorporation of a furan ring into a chiral amine, therefore, offers a powerful combination of a stereochemically defined center and a synthetically versatile heterocyclic system.
Enantiomeric Purity and its Criticality in Advanced Organic Synthesis
Enantiomeric purity, a measure of the excess of one enantiomer over the other in a chiral sample, is a critical concept in modern organic synthesis, particularly in the pharmaceutical industry. For a chiral drug, it is often the case that only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to produce compounds with high enantiomeric purity is not just a synthetic challenge but a regulatory and safety necessity. Advanced organic synthesis techniques, such as asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolutions, are employed to achieve high levels of enantiomeric excess (ee). The pursuit of enantiomerically pure compounds drives innovation in synthetic methodology and is a testament to the precision required in modern chemical research.
Contextualizing (1S)-1-(Furan-2-yl)ethan-1-amine Hydrochloride within Chiral Heterocyclic Chemistry
This compound [(S)-FEA·HCl] is a prime example of a chiral heterocyclic amine that serves as a valuable building block in organic synthesis. This compound combines the key features discussed above: a stereochemically defined amine group and a synthetically versatile furan ring. The hydrochloride salt form enhances the stability and handling of the otherwise volatile and potentially reactive free amine. Its utility lies in its ability to introduce a specific chiral center and a furan moiety into a target molecule. This makes it a sought-after intermediate in the synthesis of more complex chiral structures, where the precise three-dimensional arrangement of atoms is crucial for their function. The study of compounds like this compound is central to the advancement of chiral heterocyclic chemistry, providing tools for the construction of novel molecules with potential applications in medicine and materials science.
Physicochemical Properties of (1S)-1-(Furan-2-yl)ethan-1-amine and its Hydrochloride Salt
| Property | (1S)-1-(Furan-2-yl)ethan-1-amine | 1-(Furan-2-yl)ethan-1-amine hydrochloride | This compound |
| CAS Number | 27948-38-5 | 99839-15-3 | Not available |
| Molecular Formula | C₆H₉NO | C₆H₁₀ClNO | C₆H₁₀ClNO |
| Molecular Weight | 111.14 g/mol | 147.60 g/mol | 147.60 g/mol |
| Appearance | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Synthetic Approaches to Enantiomerically Enriched 1-(Furan-2-yl)ethanamine
The synthesis of enantiomerically pure amines is a significant area of research. For 1-(furan-2-yl)ethanamine, several strategies can be employed to obtain the desired (S)-enantiomer.
Chiral Resolution of Racemic 1-(Furan-2-yl)ethanamine
A common and well-established method for obtaining enantiomerically pure amines is the resolution of a racemic mixture. wikipedia.org This technique involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org
For the resolution of racemic 1-(furan-2-yl)ethanamine, a common choice for the resolving agent is a chiral acid, such as L-(+)-tartaric acid. The process typically involves the following steps:
Salt Formation: The racemic amine is treated with the chiral acid in a suitable solvent. This results in the formation of two diastereomeric salts: [(S)-amine·(R,R)-tartrate] and [(R)-amine·(R,R)-tartrate].
Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration.
Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base to neutralize the acid and liberate the enantiomerically pure free amine.
Formation of the Hydrochloride Salt: The enantiomerically pure amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and handling.
| Resolving Agent | Diastereomer Separation Method | Reference |
| L-(+)-Tartaric Acid | Fractional Crystallization | wikipedia.org |
| Dibenzoyl-L-tartaric acid | Fractional Crystallization | General Method |
| (S)-Mandelic acid | Fractional Crystallization | General Method |
Asymmetric Synthesis
An alternative to chiral resolution is asymmetric synthesis, where the desired enantiomer is synthesized directly. This can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries.
One potential route for the asymmetric synthesis of (1S)-1-(furan-2-yl)ethan-1-amine is the asymmetric reductive amination of 2-acetylfuran. This reaction involves the conversion of the ketone to an imine, followed by a stereoselective reduction.
A general scheme for this process is as follows:
Imine Formation: 2-Acetylfuran reacts with an ammonia (B1221849) source to form an intermediate imine or enamine.
Asymmetric Reduction: The imine is then reduced to the amine using a chiral catalyst and a reducing agent (e.g., H₂). The chiral catalyst, often a transition metal complex with a chiral ligand, controls the stereochemical outcome of the reduction, favoring the formation of the (S)-enantiomer.
| Catalytic System | Key Features |
| Chiral Transition Metal Catalysts (e.g., Rh, Ru, Ir with chiral phosphine (B1218219) ligands) | High enantioselectivity and catalytic efficiency. |
| Chiral Auxiliaries | The starting material is attached to a chiral auxiliary, which directs the stereochemistry of a subsequent reaction. The auxiliary is then removed. |
| Biocatalysis (e.g., using transaminases) | Enzymes can exhibit high enantioselectivity and operate under mild reaction conditions. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S)-1-(furan-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAOJKNUGVYXLZ-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CO1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Analytical and Spectroscopic Characterization Techniques for Research Validation
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy explores the quantized vibrational states of a molecule. By measuring the absorption or scattering of electromagnetic radiation corresponding to these vibrational energies, one can identify the functional groups present in the molecule, offering a molecular "fingerprint."
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups. The method is based on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, rocking). For (1S)-1-(furan-2-yl)ethan-1-amine hydrochloride, the IR spectrum provides clear evidence for the key structural components: the furan (B31954) ring, the ethylamine (B1201723) side chain, and the hydrochloride salt form.
The formation of the hydrochloride salt is particularly evident in the N-H stretching region. The protonation of the primary amine results in an ammonium (B1175870) (-NH3+) group, which exhibits broad and strong absorption bands typically in the 2800-3200 cm⁻¹ range. These are distinct from the sharper, less intense peaks of a free primary amine. The asymmetric and symmetric bending vibrations of the -NH3+ group also appear in the 1500-1600 cm⁻¹ region.
The furan moiety is characterized by several distinct vibrations. Aromatic C-H stretching vibrations typically appear above 3100 cm⁻¹. The C=C stretching vibrations of the furan ring are observed in the 1500-1600 cm⁻¹ range, often overlapping with the ammonium bending modes. The characteristic C-O-C stretching of the furan ring produces strong bands in the 1000-1200 cm⁻¹ region. Aliphatic C-H stretching and bending vibrations from the ethyl group are also readily identified.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Ammonium (-NH3+) | 2800-3200 | Strong, Broad |
| C-H Stretch (Aromatic) | Furan Ring | 3100-3150 | Medium |
| C-H Stretch (Aliphatic) | Ethyl Group (-CH, -CH3) | 2850-3000 | Medium-Strong |
| N-H Bend (Asymmetric) | Ammonium (-NH3+) | 1570-1630 | Strong |
| C=C Stretch | Furan Ring | 1500-1600 | Medium-Strong |
| N-H Bend (Symmetric) | Ammonium (-NH3+) | 1480-1520 | Medium |
| C-H Bend (Aliphatic) | Ethyl Group (-CH, -CH3) | 1370-1470 | Medium |
| C-O-C Stretch | Furan Ring | 1000-1200 | Strong |
Note: Data are predicted based on characteristic group frequencies. Actual experimental values may vary.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This often makes non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, appear strong in the Raman spectrum.
For this compound, the aromatic furan ring is expected to produce prominent Raman signals. The symmetric "ring breathing" vibration of the furan ring typically gives a very strong and sharp peak. The C=C and aromatic C-H stretching vibrations of the ring are also strongly Raman active. The C-C and C-H bonds of the ethyl side chain will also be visible. In contrast to FT-IR, the highly polar N-H and C-N bonds of the ammonium group are expected to produce weaker Raman signals. This complementarity is crucial for a complete vibrational analysis of the molecule.
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Furan Ring | 3100-3150 | Strong |
| C-H Stretch (Aliphatic) | Ethyl Group (-CH, -CH3) | 2850-3000 | Strong |
| C=C Stretch | Furan Ring | 1500-1600 | Strong |
| Ring Breathing | Furan Ring | 1300-1400 | Very Strong |
| C-C Stretch | Ethyl Group | 800-1000 | Medium |
Note: Data are predicted based on typical Raman active modes. Actual experimental values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton.
The furan ring contains three aromatic protons, which typically appear in the downfield region (δ 6.0-8.0 ppm). The proton on C5 (adjacent to the oxygen) is the most deshielded, followed by the proton on C3, and finally the proton on C4. These three protons will show coupling to each other, resulting in characteristic splitting patterns (doublet of doublets or multiplets). The methine proton (CH) on the ethylamine side chain is adjacent to both the electronegative ammonium group and the furan ring, causing it to be shifted downfield, likely appearing as a quartet due to coupling with the methyl protons. The methyl group (CH₃) protons will appear further upfield as a doublet, coupled to the single methine proton. The three protons on the ammonium group (-NH3+) are exchangeable and may appear as a broad singlet.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| Furan H5 | 1H | ~7.4-7.6 | Multiplet (m) |
| Furan H3 | 1H | ~6.4-6.6 | Multiplet (m) |
| Furan H4 | 1H | ~6.3-6.5 | Multiplet (m) |
| Methine CH | 1H | ~4.5-4.8 | Quartet (q) |
| Ammonium NH₃⁺ | 3H | Variable, broad | Broad Singlet (br s) |
Note: Predictions are based on typical chemical shifts for similar structures in a common NMR solvent like D₂O or DMSO-d₆. Actual values depend on solvent and concentration.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.
The molecule contains six unique carbon atoms. The four carbons of the furan ring will appear in the aromatic region (δ 100-160 ppm). The carbon atom C2, bonded to the ethylamine side chain, and C5, bonded to oxygen, will be the most downfield. The C3 and C4 carbons will appear at higher field within this region. The methine carbon (CH) of the side chain will be in the δ 45-55 ppm range, influenced by the adjacent nitrogen and furan ring. The methyl carbon (CH₃) will be the most upfield signal, typically appearing in the δ 15-25 ppm range.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Furan C2 | ~150-155 |
| Furan C5 | ~142-145 |
| Furan C3 | ~110-112 |
| Furan C4 | ~107-110 |
| Methine CH | ~48-52 |
Note: Data are predicted based on typical carbon chemical shifts and substituent effects.
Deuterium (B1214612) (²H) NMR Spectroscopy for Isotope Labeling Studies
Deuterium (²H) NMR spectroscopy is not used for routine structural elucidation but is a powerful tool in specialized isotope labeling studies. clearsynth.com By selectively replacing specific protons in a molecule with deuterium atoms, researchers can gain valuable insights. nih.gov This technique is instrumental in elucidating reaction mechanisms, studying metabolic pathways, and confirming signal assignments in complex ¹H and ¹³C NMR spectra. chem-station.com
In the context of this compound, a deuterium labeling study could be designed to:
Confirm Signal Assignments: Synthesizing the molecule with a deuterium atom at a specific position (e.g., on the methyl group or at C4 of the furan ring) would cause the corresponding signal to disappear from the ¹H NMR spectrum, definitively confirming its assignment.
Probe Reaction Mechanisms: If the compound is used as a reactant, labeling a specific site can help track the fate of that atom throughout a chemical transformation.
Investigate Molecular Dynamics: Deuterium has a different nuclear spin and quadrupole moment than proton, which can be exploited in specialized NMR experiments to study the mobility and dynamics of different parts of the molecule.
While direct experimental ²H NMR data for this specific compound is not available in general literature, the methodology remains a critical option for advanced research applications requiring unambiguous structural or mechanistic information. clearsynth.comnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₆H₁₀ClNO, corresponding to a molecular weight of approximately 147.6 g/mol . biosynth.com In mass spectrometry, the molecule is typically analyzed as its free base, C₆H₉NO, which has a molecular weight of 111.14 g/mol . arkpharmtech.comnih.gov
Under electron impact (EI) ionization, the molecular ion peak (M⁺) for the free base would be observed at an m/z (mass-to-charge ratio) of 111. As is characteristic for compounds containing a single nitrogen atom, this molecular ion peak will have an odd nominal mass. libretexts.org
The fragmentation pattern provides valuable structural information. For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of 1-(furan-2-yl)ethan-1-amine, alpha-cleavage would lead to the loss of a methyl radical (•CH₃), resulting in a prominent fragment ion.
Major Fragmentation Pathway:
Loss of a methyl radical (M-15): Cleavage of the C1-C2 bond results in the formation of a stable iminium cation with an m/z of 96 (111 - 15). This is often the base peak in the spectrum.
Furan ring fragmentation: The furan ring itself can undergo characteristic fragmentation, often involving the loss of carbon monoxide (CO) or a formyl radical (•CHO). researchgate.net
Chiroptical Methods for Enantiomeric Purity Assessment
Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are non-destructive and highly sensitive to the three-dimensional structure of the molecule, making them ideal for confirming the absolute configuration and assessing the enantiomeric purity of this compound.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum is obtained by plotting this difference (ellipticity) as a function of wavelength. Enantiomers produce mirror-image CD spectra; a positive signal for one enantiomer will be a negative signal of equal magnitude for the other. A racemic mixture, containing equal amounts of both enantiomers, is CD-inactive.
For this compound, the CD spectrum is dominated by the electronic transitions of the furan chromophore. The presence of the chiral center at C1 perturbs these transitions, resulting in a characteristic CD signal. The sign and magnitude of the CD signal at specific wavelengths can be used to confirm the (S)-configuration and to quantify the enantiomeric purity. rsc.org The technique is particularly powerful when coupled with HPLC (HPLC-CD), allowing for the simultaneous determination of chemical purity and enantiomeric excess. nih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgkud.ac.in As with CD, enantiomers exhibit mirror-image ORD curves. The phenomenon known as the Cotton effect—a characteristic rapid change in optical rotation in the vicinity of an absorption band of a chromophore—is particularly informative. libretexts.orgamrita.edu
The furan ring in this compound acts as a chromophore. The ORD spectrum would show a Cotton effect curve corresponding to the electronic absorption of the furan moiety. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral center adjacent to the chromophore. libretexts.org By analyzing the shape and sign of the ORD curve, the absolute configuration of the amine can be confirmed.
Chromatographic Techniques for Enantiomeric Excess Determination
While chiroptical methods provide information on bulk sample purity, chromatographic techniques are essential for the physical separation of enantiomers, allowing for precise quantification of the enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the enantiomeric purity of chiral compounds. mdpi.com The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. yakhak.org
For the analysis of chiral amines like this compound, polysaccharide-based CSPs are highly effective. These columns, often based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, provide the necessary chiral recognition. yakhak.orgnih.gov
The selection of the mobile phase is critical for achieving optimal separation. A normal-phase system, typically consisting of a mixture of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is commonly employed. A small amount of a basic additive, such as diethylamine (B46881) or dimethylamine, is often included to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica support. rsc.org
Table 2: Exemplary Chiral HPLC Conditions for the Analysis of Furan-Containing Amines
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate | Detection | Reference / Compound Type |
|---|---|---|---|---|
| Chiralcel OD-H (Cellulose derivative) | Hexane/Isopropanol | 1.0 mL/min | UV | General Chiral Amines yakhak.org |
| Chiralpak AD-H (Amylose derivative) | Hexane/Isopropanol | 1.0 mL/min | UV | Furan-nitrobutanal derivative rsc.org |
| Chiralcel OJ (Cellulose derivative) | Hexane/Isopropanol/Dimethylamine (90/10/0.1) | 0.5 mL/min | UV (225 nm) | Related Chiral Amine rsc.org |
| Chiralcel OD | Isocratic 4% 2-Propanol/Hexane | 0.5 mL/min | UV (250 nm) | Cbz-protected Furfurylamine rsc.org |
By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess (% ee) can be calculated with high accuracy and precision, confirming the stereochemical purity of the this compound sample.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a critical analytical technique for the separation of enantiomers and the determination of enantiomeric purity. wiley.comgcms.cz For a chiral compound like (1S)-1-(furan-2-yl)ethan-1-amine, this method is employed to quantify the presence of its corresponding (1R)-enantiomer, thereby establishing the enantiomeric excess (ee) of the sample. nih.govheraldopenaccess.us
The separation is achieved using a capillary column coated with a chiral stationary phase (CSP). researchgate.net Substituted cyclodextrins are commonly used CSPs for the resolution of chiral amines. wiley.com The principle of separation relies on the differential, transient diastereomeric interactions formed between the two enantiomers and the chiral stationary phase. These differences in interaction energy lead to different retention times, allowing for their separation and quantification.
In many cases, chiral amines are derivatized prior to GC analysis to enhance their volatility and improve the separation efficiency. researchgate.net This often involves reaction with an achiral derivatizing agent, such as trifluoroacetic anhydride, to form the corresponding amide. wiley.com The resulting derivatized enantiomers can then be resolved on a suitable chiral column. A flame ionization detector (FID) is typically used for detection. wiley.com
The enantiomeric excess is calculated by integrating the peak areas of the two separated enantiomers in the chromatogram. A high enantiomeric excess is crucial for applications where stereochemistry dictates biological activity or reaction outcomes.
Table 1: Representative Chiral GC Separation Data
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (1S)-1-(furan-2-yl)ethan-1-amine | 12.5 | 99.8 |
| (1R)-1-(furan-2-yl)ethan-1-amine | 13.2 | 0.2 |
Note: The data presented is hypothetical and serves as an illustrative example of a typical chiral GC analysis for determining enantiomeric purity.
X-ray Diffraction (XRD) for Absolute Configuration Determination and Crystalline Polymorphs
X-ray Diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms in a crystalline solid. It serves two primary purposes in the characterization of this compound: determining its absolute configuration and identifying different crystalline polymorphs. nih.govicdd.com
Absolute Configuration Determination
Single-crystal X-ray crystallography is considered the definitive method for unambiguously determining the absolute configuration of a chiral molecule. nih.govresearchgate.net The formation of the hydrochloride salt is a common strategy to induce crystallization in amines that are liquid at ambient temperatures, making them suitable for XRD analysis. researchgate.net
The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray energy is close to the absorption edge of an atom in the crystal. researchgate.net This effect causes a breakdown of Friedel's law, meaning that the intensity of a reflection (hkl) is not equal to the intensity of its inverse (-h-k-l). By carefully measuring the intensity differences between these specific reflections, known as Bijvoet pairs, the absolute arrangement of atoms in space can be determined, thus confirming the assigned (1S) configuration. researchgate.netresearchgate.net
Crystalline Polymorphs
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit different physical properties. X-ray Powder Diffraction (XRPD) is the primary technique used to identify and differentiate between these crystalline forms. marshall.edu
An XRPD experiment involves irradiating a powdered sample of the material with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). Each crystalline polymorph possesses a unique crystal lattice, which results in a characteristic diffraction pattern with peaks at specific 2θ angles and with distinct relative intensities. newhaven.edu By comparing the XRPD pattern of a sample to known reference patterns, the specific polymorphic form can be identified.
Table 2: Representative X-ray Powder Diffraction (XRPD) Peak Data for a Crystalline Form
| Position (°2θ) | Relative Intensity (%) |
| 10.2 | 85 |
| 15.5 | 100 |
| 18.8 | 65 |
| 20.5 | 90 |
| 25.1 | 75 |
Note: The data presented is hypothetical and illustrates a characteristic peak list for a potential polymorph of the compound.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. For this compound, this method provides direct evidence for its elemental composition and confirms its stoichiometry, ensuring the correct empirical and molecular formula (C₆H₁₀ClNO). researchgate.net
The analysis is typically performed using a combustion-based automated analyzer. A small, precisely weighed amount of the pure sample is combusted at high temperature in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors. The chlorine content is determined by separate methods, such as titration or ion chromatography, after combustion or decomposition of the sample.
The experimentally determined weight percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong confirmation of the compound's identity and purity. researchgate.net
Table 3: Elemental Analysis Data for C₆H₁₀ClNO (Molecular Weight: 147.60 g/mol )
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 48.82 | 48.75 |
| Hydrogen (H) | 6.83 | 6.88 |
| Chlorine (Cl) | 24.02 | 24.10 |
| Nitrogen (N) | 9.49 | 9.45 |
| Oxygen (O) | 10.84 | 10.82 |
Note: The experimental values are representative and illustrate the expected close correlation with the theoretical composition for a pure sample.
Theoretical and Computational Investigations on 1s 1 Furan 2 Yl Ethan 1 Amine Hydrochloride and Its Derivatives
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the molecular properties of chemical compounds. For (1S)-1-(Furan-2-yl)ethan-1-amine hydrochloride, these calculations can elucidate its electronic structure, reactivity, and intermolecular interaction patterns. While specific computational studies on this exact molecule are limited in publicly accessible literature, the principles and expected outcomes can be inferred from studies on analogous furan (B31954) derivatives and chiral amines.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's stability and reactivity; a larger gap implies higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the nitrogen atom of the amine group, reflecting the regions most susceptible to electrophilic attack. The LUMO, conversely, would likely be distributed over the ethylamine (B1201723) backbone and the furan ring, indicating the sites for nucleophilic attack. The protonation of the amine group to form the hydrochloride salt significantly lowers the energy of the HOMO, making the molecule less susceptible to oxidation.
The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited, thus being more reactive. Theoretical calculations on similar aromatic amines can provide an estimate for the HOMO-LUMO gap of this compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -8.50 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap (ΔE) | 8.25 |
Note: The data in this table is illustrative and based on typical values for similar protonated amine compounds calculated using DFT methods. Specific experimental or calculated values for this compound may vary.
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The MESP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.
For this compound, the MESP surface would show a significant region of positive potential around the ammonium (B1175870) group (-NH3+), making it a prime site for interaction with anions or Lewis bases. The oxygen atom of the furan ring would exhibit a region of negative potential, indicating its Lewis basicity. The aromatic furan ring itself would likely show a region of negative potential above and below the plane of the ring, characteristic of π-systems. This detailed charge distribution map is crucial for understanding how the molecule interacts with other molecules, including solvents, reactants, and catalysts.
Atomic Charge Distributions and Reactivity Indices (e.g., Fukui indices)
Atomic charge distribution analysis provides quantitative information about the charge localized on each atom within a molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used to calculate these charges. In this compound, the nitrogen atom of the ammonium group would carry a significant positive charge, while the chloride counter-ion would be negatively charged. The oxygen atom in the furan ring would possess a partial negative charge.
Fukui indices are reactivity descriptors derived from conceptual DFT that help predict the local reactivity of different sites within a molecule. They quantify the change in electron density at a particular atomic site when an electron is added to or removed from the system. There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (measures the reactivity of a site towards an electron donor).
f-(r) : for electrophilic attack (measures the reactivity of a site towards an electron acceptor).
f0(r) : for radical attack.
For this compound, the carbon atoms of the furan ring and the nitrogen atom would be the primary sites for electrophilic attack, as indicated by their f- values. Conversely, the hydrogen atoms of the ammonium group and potentially some carbon atoms would be more susceptible to nucleophilic attack, as reflected by their f+ values.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
|---|---|---|
| N (Amine) | 0.05 | 0.25 |
| O (Furan) | 0.10 | 0.15 |
| C2 (Furan) | 0.08 | 0.20 |
Note: The Fukui indices presented are illustrative and intended to demonstrate the expected trends in reactivity. Actual calculated values would depend on the specific computational methodology employed.
Conformational Analysis and Stereochemical Modeling
The three-dimensional structure and conformational flexibility of a chiral molecule are critical to its function, particularly in stereoselective processes.
Preferred Conformations and Their Energetics
This compound can adopt various conformations due to the rotation around the C-C and C-N single bonds. Conformational analysis aims to identify the most stable conformers (lowest energy) and the energy barriers between them. This is typically achieved by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |
|---|---|---|
| Anti-periplanar | 0.00 | ~180° |
| Gauche 1 | 1.20 | ~60° |
| Gauche 2 | 1.50 | ~-60° |
Note: The data provided is hypothetical and serves to illustrate the expected energetic differences between possible conformers. Actual values would require specific computational studies.
Chiral Recognition Mechanisms in Catalytic Processes
Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. This is the fundamental principle behind asymmetric catalysis. Computational modeling can be a powerful tool to investigate the mechanisms of chiral recognition involving (1S)-1-(furan-2-yl)ethan-1-amine or its derivatives when they act as chiral ligands or catalysts.
In a catalytic process, the chiral amine can interact with a substrate through a combination of non-covalent interactions, such as hydrogen bonding, steric repulsion, and π-π stacking. The formation of diastereomeric transition states with different energies leads to the preferential formation of one enantiomer of the product.
Modeling the interaction of (1S)-1-(furan-2-yl)ethan-1-amine with a prochiral substrate would involve docking studies and transition state calculations. These simulations can reveal the specific three-point interactions (as per the Easson-Stedman model) that are responsible for the enantioselectivity. For instance, the ammonium group can act as a hydrogen bond donor, the furan ring can engage in π-stacking or hydrogen bonding via its oxygen atom, and the stereocenter with its methyl group provides the necessary steric bulk to differentiate between the two faces of the substrate. Understanding these interactions at a molecular level is key to designing more efficient and selective chiral catalysts.
Mechanistic Elucidation of Reactions Involving the Compound
Due to the limited availability of direct theoretical and computational studies specifically focused on this compound, this section draws upon established principles and findings from analogous chemical systems involving chiral amines and furan derivatives. The mechanistic insights presented here are based on general principles of physical organic chemistry and computational studies of similar reactions.
Transition State Analysis and Reaction Pathways
Theoretical investigations into the reactions of chiral amines, such as (1S)-1-(furan-2-yl)ethan-1-amine, often employ Density Functional Theory (DFT) to model reaction pathways and analyze transition states. acs.orgacs.org For reactions where the amine acts as a nucleophile or a catalyst, computational analysis helps in identifying the key intermediates and the highest energy barriers along the reaction coordinate, which correspond to the transition states.
In a typical nucleophilic substitution or addition reaction involving a chiral amine, the stereochemical outcome is determined by the relative energies of the transition states leading to different stereoisomers. acs.org For instance, in the context of an acylation reaction, two diastereomeric transition states can be envisaged, arising from the approach of the acylating agent to the Re or Si face of the amine. Computational models can calculate the activation energies for both pathways, providing a quantitative prediction of the expected diastereomeric excess. These models often reveal that non-covalent interactions, such as hydrogen bonding and steric repulsion, play a crucial role in differentiating the energies of these transition states. acs.org
For reactions involving the furan ring, such as electrophilic aromatic substitution or cycloadditions, computational studies on similar furan derivatives have provided valuable insights. acs.orgnih.govresearchgate.net For example, in Diels-Alder reactions where furan acts as the diene, the endo and exo transition states can be modeled to predict stereoselectivity. acs.orgnih.govresearchgate.net The presence of the chiral ethylamine substituent on the furan ring would be expected to introduce an additional layer of stereocontrol, favoring the approach of the dienophile from the less sterically hindered face.
A hypothetical reaction pathway for the alkylation of (1S)-1-(furan-2-yl)ethan-1-amine with an electrophile (E+) could be modeled as follows:
| Step | Description | Key Computational Insights |
| 1 | Formation of a pre-reaction complex | The initial association of the amine and the electrophile, stabilized by non-covalent interactions. |
| 2 | Transition State (TS) | The highest energy point on the reaction coordinate, where the new C-E bond is partially formed. The geometry of this TS dictates the stereochemical outcome. |
| 3 | Formation of the product | The final, stable alkylated amine product. |
The calculated energy difference (ΔΔG‡) between the two diastereomeric transition states would directly correlate with the predicted enantiomeric or diastereomeric ratio of the product.
Rationalization of Stereoselectivity and Regioselectivity
Stereoselectivity: The stereoselectivity in reactions involving (1S)-1-(furan-2-yl)ethan-1-amine is primarily governed by the inherent chirality of the starting material. The chiral center at the carbon atom bearing the amino group creates a stereochemically biased environment. Computational studies on analogous chiral amines have shown that the preferred reaction pathway is the one that minimizes steric clashes in the transition state. researchgate.net For example, in the reduction of an imine derived from this amine, the hydride would preferentially attack from the less hindered face, leading to a predictable stereochemical outcome.
The relative energies of competing transition states are often influenced by a combination of steric and electronic factors. The furan ring, while aromatic, has a distinct electronic distribution that can influence the approach of reactants.
Regioselectivity: In reactions involving the furan ring, the regioselectivity is dictated by the electronic properties of the furan system and the nature of the attacking reagent. The furan ring is an electron-rich heterocycle, and electrophilic substitution typically occurs at the C2 (or C5) position, which is most activated. However, with the C2 position already substituted, electrophilic attack on the furan ring of (1S)-1-(furan-2-yl)ethan-1-amine would be expected to occur at the C5 position. Computational models, by calculating the distribution of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, can provide a quantitative basis for predicting this regioselectivity.
For instance, in a hypothetical nitration reaction, DFT calculations could be used to compare the activation energies for electrophilic attack at the C3, C4, and C5 positions of the furan ring. The results would likely show a significantly lower energy barrier for attack at the C5 position, consistent with experimental observations in related furan derivatives.
Predictive Modeling for Novel Reactivity and Derivative Design
Computational chemistry serves as a powerful tool for predictive modeling, enabling the design of novel derivatives of (1S)-1-(furan-2-yl)ethan-1-amine with desired properties and reactivity. nih.govresearchgate.netchemrxiv.orgrsc.org By systematically modifying the structure of the parent compound in silico, it is possible to explore a vast chemical space and identify promising candidates for synthesis and experimental validation.
One approach involves the use of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. For example, by calculating a set of molecular descriptors (e.g., steric parameters, electronic properties, topological indices) for a series of derivatives of (1S)-1-(furan-2-yl)ethan-1-amine, a predictive model could be developed to estimate their potential efficacy as, for instance, chiral ligands in asymmetric catalysis.
A hypothetical workflow for the predictive design of a new chiral catalyst based on the scaffold of (1S)-1-(furan-2-yl)ethan-1-amine could involve the following steps:
| Step | Description | Computational Tools |
| 1 | Scaffold Selection | This compound |
| 2 | Virtual Library Generation | In silico modification of the parent structure by introducing various substituents on the furan ring or the amino group. |
| 3 | Descriptor Calculation | Computation of a wide range of molecular descriptors for each derivative in the virtual library. |
| 4 | Model Building | Development of a QSAR/QSPR model by correlating the calculated descriptors with a target property (e.g., catalytic activity, enantioselectivity). |
| 5 | Virtual Screening | Application of the developed model to predict the properties of a larger, hypothetical set of derivatives. |
| 6 | Candidate Selection | Identification of the most promising candidates for synthesis based on the model's predictions. |
Furthermore, machine learning algorithms are increasingly being used in conjunction with computational chemistry to develop more sophisticated predictive models. nih.govresearchgate.netchemrxiv.orgrsc.org These models can learn complex patterns from large datasets of chemical structures and their associated properties, enabling more accurate predictions for new, untested compounds.
By leveraging these predictive modeling techniques, researchers can accelerate the discovery and development of new chemical entities based on the (1S)-1-(furan-2-yl)ethan-1-amine scaffold, optimizing for specific applications while minimizing the need for extensive and costly experimental screening.
Future Research Trajectories and Methodological Innovations
Development of Next-Generation Enantioselective Synthetic Protocols
The efficient synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development. nih.gov While classical methods exist, future research is focused on developing more sustainable, efficient, and highly selective protocols. Key areas of innovation include transition metal catalysis and biocatalysis.
Transition Metal-Catalyzed Asymmetric Hydrogenation: Asymmetric hydrogenation (AH) of prochiral imines represents one of the most powerful and atom-economical strategies for producing chiral amines. nih.govacs.org Advances in this area are driven by the design of novel chiral ligands that can be fine-tuned to achieve high activity and enantioselectivity. acs.org Research will likely focus on replacing precious metals like rhodium and iridium with more abundant and cost-effective alternatives such as nickel, iron, and cobalt, without compromising performance.
Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis. york.ac.uk Engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases (ATAs), are particularly promising. researchgate.netnih.gov Directed evolution and rational protein design are being used to expand the substrate scope of these enzymes, improve their stability in industrial conditions, and enhance their stereoselectivity for specific targets like the precursor ketone to (1S)-1-(furan-2-yl)ethan-1-amine. york.ac.uknih.gov Biocatalytic methods can operate under mild conditions and often exhibit near-perfect enantioselectivity. scienceopen.com
| Methodology | Catalyst Type | Key Advantages | Future Research Focus |
|---|---|---|---|
| Asymmetric Hydrogenation | Transition Metal Complexes (e.g., Ni, Fe) | High atom economy, high yields, established scalability. nih.gov | Development of non-precious metal catalysts, novel P-stereogenic ligands. acs.org |
| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenases (AmDHs) | Exceptional enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. researchgate.net | Protein engineering to broaden substrate scope and improve thermostability. nih.gov |
| Biocatalytic Transamination | Engineered ω-Transaminases (ω-TAs) | High stereoselectivity, use of inexpensive amine donors. scienceopen.com | Overcoming unfavorable reaction equilibria and product inhibition through enzyme and process engineering. nih.govscienceopen.com |
| Asymmetric N-H Carbene Insertion | Engineered Metalloproteins (e.g., Myoglobin) | Novel bond formation, potential for accessing diverse amine structures. rochester.edu | Synergistic tuning of protein's chiral environment and diazo reagent for higher stereoinduction. rochester.edu |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a major trend in the chemical industry, offering significant advantages in terms of safety, efficiency, and scalability. rsc.org
Flow Chemistry: Continuous flow systems are particularly well-suited for the synthesis of chiral amines. whiterose.ac.uk These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. Flow reactors can also handle multiphase systems, which is crucial for processes like crystallization-induced diastereomeric transformation (CIDT), a powerful method for deracemization that can theoretically achieve a 100% yield of a single enantiomer. whiterose.ac.uk The integration of immobilized catalysts, including enzymes, into flow reactors further enhances process efficiency by allowing for catalyst recycling and continuous production. rsc.orgthieme-connect.de
Automated Synthesis: Robotic platforms are revolutionizing chemical synthesis by enabling high-throughput experimentation and optimization. chemspeed.com An automated assembly-line approach can perform multiple reaction steps iteratively without human intervention, significantly accelerating the synthesis of complex molecules. chemspeed.com Such platforms can be used to rapidly screen reaction conditions, catalysts, and substrates to identify optimal synthetic routes for (1S)-1-(furan-2-yl)ethan-1-amine and its derivatives. Automated electrochemical flow platforms are also emerging as a powerful tool for accelerating library synthesis and reaction optimization. chemrxiv.org
| Parameter | Traditional Batch Synthesis | Flow Chemistry & Automated Synthesis |
|---|---|---|
| Process Control | Limited; temperature/concentration gradients | Precise control over temperature, pressure, mixing, and residence time. whiterose.ac.uk |
| Safety | Higher risk with large volumes of hazardous reagents | Enhanced safety due to small reactor volumes and better heat dissipation. rsc.org |
| Scalability | Challenging; requires re-optimization ("scaling up") | Simpler scaling by running the system for longer ("scaling out"). rsc.org |
| Efficiency | Often involves multiple workup and isolation steps | Potential for multi-step, one-flow syntheses with in-line purification. uc.pt |
| Reproducibility | Can vary between batches | High reproducibility due to consistent automated control. chemspeed.com |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for optimization and control. In situ spectroscopic techniques provide real-time data on the concentrations of reactants, intermediates, and products without the need for sampling, which can perturb the reaction. spectroscopyonline.commt.com
Future research will increasingly employ these Process Analytical Technology (PAT) tools.
In Situ FTIR (ReactIR): This technique is highly effective for tracking the concentration changes of key functional groups in real-time. mt.com It can be used to monitor the conversion of the starting imine and the formation of the amine product, providing valuable kinetic data to elucidate reaction mechanisms. rsc.org
Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for analyzing solid-phase or heterogeneous catalytic systems. spectroscopyonline.com
NMR Spectroscopy: While traditionally an offline technique, advances in flow-NMR allow for the continuous monitoring of reactions, providing detailed structural information on all species in the reaction mixture.
The data generated by these probes are essential for developing robust and efficient processes, enabling rapid optimization and ensuring consistent product quality. acs.org
Expansion of Computational Chemistry Applications for Reaction Discovery and Optimization
Computational chemistry has become an indispensable tool in modern chemical research. Methods like Density Functional Theory (DFT) allow for the detailed investigation of reaction mechanisms, the prediction of stereochemical outcomes, and the rational design of new catalysts. nih.gov
For the synthesis of (1S)-1-(furan-2-yl)ethan-1-amine, computational studies can:
Elucidate Reaction Mechanisms: Model the transition states of catalytic cycles to understand the origins of enantioselectivity.
Design Novel Catalysts: Predict the performance of new ligand-metal complexes or design mutations in an enzyme's active site to enhance its activity and selectivity for a specific substrate. nih.gov
Optimize Reaction Conditions: Simulate the effect of solvent, temperature, and other variables on reaction outcomes, thereby reducing the number of experiments required.
The synergy between computational prediction and experimental validation accelerates the discovery and optimization of new synthetic methodologies.
Exploration of New Chemical Space through Derivatization Strategies
(1S)-1-(furan-2-yl)ethan-1-amine hydrochloride serves as a scaffold for the synthesis of novel compounds with potentially valuable biological properties. Future research will focus on systematic derivatization to explore new areas of chemical space. mdpi.com
The primary amine and the furan (B31954) ring are both versatile handles for chemical modification:
N-Functionalization: The amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents.
Furan Ring Modification: The furan ring can undergo electrophilic substitution or be used in cycloaddition reactions. Furthermore, oxidative dearomatization can transform the furan into highly functionalized acyclic structures, providing access to entirely different molecular frameworks. nih.gov
These derivatization strategies, especially when combined with automated synthesis platforms, can rapidly generate large libraries of novel furan-containing chiral compounds for screening in drug discovery and materials science applications. chemistryviews.orgnih.gov
| Reaction Site | Reaction Type | Potential New Functionalities / Scaffolds | Reference Compound Class |
|---|---|---|---|
| Amine Group | Acylation / Sulfonylation | Amides, Sulfonamides | Acylhydrazides peerj.com |
| Amine Group | Reductive Amination | Secondary and Tertiary Amines | N-Alkylamines |
| Amine Group | Imine Formation | Schiff Bases / Imines | Imine-Ag(I) Complexes mdpi.com |
| Furan Ring | Electrophilic Substitution | Halogenated, Nitrated Furans | Substituted Furans nih.gov |
| Furan Ring | Oxidative Dearomatization | Ene-diones, Polyfunctional Acyclic Compounds | 2-Ene-1,4,7-triones nih.gov |
Q & A
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer : Replicate experiments using standardized buffers (pH 1–6) and analyze degradation products via LC-MS. If instability is confirmed (e.g., furan ring opening), propose structural modifications (e.g., electron-withdrawing substituents) to enhance acid resistance. Cross-reference with stability studies of analogous furan derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
